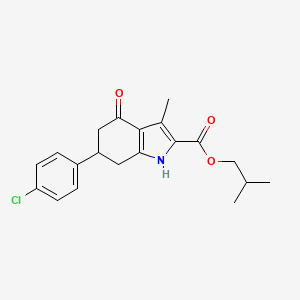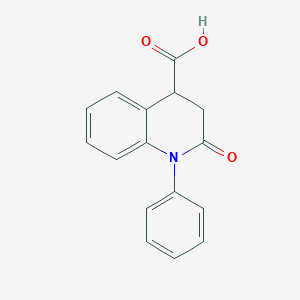![molecular formula C18H23NO3 B4667283 (3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4667283.png)
(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine
描述
(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine, also known as DMPEA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive compound that has gained significant attention in scientific research due to its potential therapeutic effects.
作用机制
The exact mechanism of action of (3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine is not fully understood, but it is thought to act on the serotonin and dopamine systems in the brain. It may increase the release of these neurotransmitters, leading to increased feelings of well-being and social bonding. (3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine may also have antioxidant and anti-inflammatory effects, reducing damage to brain cells and promoting overall brain health.
Biochemical and Physiological Effects:
(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been shown to have a range of biochemical and physiological effects, including increasing heart rate and blood pressure, dilating pupils, and increasing body temperature. It may also increase levels of certain hormones, such as cortisol and prolactin. These effects are similar to those seen with other phenethylamines, such as MDMA.
实验室实验的优点和局限性
(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has several advantages for use in lab experiments, including its relatively low toxicity and ease of synthesis. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its effects on the serotonin and dopamine systems may complicate interpretation of results.
未来方向
There are several areas of future research that could be explored with (3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine. One potential direction is to further investigate its therapeutic potential for depression and anxiety disorders. Another area of interest is its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to elucidate the exact mechanism of action of (3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine and its effects on various neurotransmitter systems in the brain.
科学研究应用
(3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has been studied for its potential therapeutic effects, particularly in the treatment of depression and anxiety disorders. It has been found to have similar effects to other phenethylamines, such as MDMA, in increasing feelings of empathy and social bonding. (3,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-(2-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-20-16-7-5-4-6-15(16)10-11-19-13-14-8-9-17(21-2)18(12-14)22-3/h4-9,12,19H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKLZZYAFYCNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4-dichloro-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4667218.png)
![N-(2,3-dimethylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4667244.png)
![2-({[4-(propionylamino)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4667250.png)


![(2-{2-[(4-chlorophenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethyl)dimethylamine](/img/structure/B4667271.png)

![4-{5-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4667290.png)

![4-isopropyl-3-(5-methyl-3-thienyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4667299.png)

![2-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4667308.png)
![2-{[5-(2-{[(2,4-difluorophenyl)amino]carbonothioyl}carbonohydrazonoyl)-2-methoxybenzyl]thio}-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4667316.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-N-methylbenzenesulfonamide](/img/structure/B4667318.png)